![molecular formula C17H16N2O B7536836 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine, also known as MOA-728, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a member of the opioid receptor family. NOP receptors are widely distributed in the central nervous system and play a crucial role in the regulation of pain, stress, and mood. MOA-728 has been shown to have promising effects in preclinical studies, making it an attractive candidate for further research.
作用機序
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of pain, stress, and mood. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ, has been shown to produce anxiogenic, prodepressant, and pronociceptive effects. N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine blocks the binding of nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways and producing antinociceptive, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have potent antinociceptive effects in various animal models of pain, including thermal, mechanical, and neuropathic pain. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These effects are thought to be mediated by the modulation of the NOP receptor, which plays a crucial role in the regulation of pain, stress, and mood. N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in lab experiments is its selectivity for the NOP receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have potent antinociceptive, anxiolytic, and antidepressant-like effects in various animal models, making it an attractive candidate for further research. However, one of the limitations of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in lab experiments is its low solubility, which can make it difficult to administer at high doses. Moreover, the synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine is relatively complex and low-yielding, which can limit its availability for research purposes.
将来の方向性
Despite the promising preclinical results, further research is needed to fully understand the potential therapeutic applications of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. One possible direction for future research is the optimization of the synthesis method to increase the yield and availability of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. Moreover, the pharmacokinetic and pharmacodynamic properties of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine need to be further characterized to determine the optimal dosing regimen and route of administration. Finally, clinical studies are needed to evaluate the safety and efficacy of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in humans, particularly in the treatment of pain and mood disorders.
合成法
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-acetylfuran with 2-bromoacetophenone to form 1-(2-acetylfuran-3-yl)-2-bromoethanone. This intermediate is then reacted with 5-methyl-3-aminooxazole in the presence of a palladium catalyst to form the desired product, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. The overall yield of this synthesis is approximately 20%.
科学的研究の応用
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Preclinical studies have shown that N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has potent antinociceptive effects in various animal models of pain, including thermal, mechanical, and neuropathic pain. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These effects are thought to be mediated by the modulation of the NOP receptor, which plays a crucial role in the regulation of pain, stress, and mood.
特性
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-9-14(19-20-11)10-18-16-8-7-13-6-5-12-3-2-4-15(16)17(12)13/h2-4,7-9,18H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWYVYXXSFOORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。